molecular formula C₁₈H₂₀NNaO₆ B1152011 Rasagiline N-β-D-Glucuronide Sodium Salt

Rasagiline N-β-D-Glucuronide Sodium Salt

Cat. No.: B1152011
M. Wt: 369.34
Attention: For research use only. Not for human or veterinary use.
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Description

Rasagiline N-β-D-Glucuronide Sodium Salt is a phase II metabolite of rasagiline, a selective monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson’s disease. Glucuronidation, mediated by uridine diphosphate-glucuronosyltransferase (UGT) enzymes, attaches a glucuronic acid moiety to rasagiline’s nitrogen atom (N-glucuronidation), enhancing its water solubility for renal excretion. The sodium salt form improves stability and bioavailability, a common formulation strategy for glucuronides in pharmaceutical research .

Properties

Molecular Formula

C₁₈H₂₀NNaO₆

Molecular Weight

369.34

Synonyms

(1R)-2,3-Dihydro-N-2-propyn-1-yl-1H-inden-1-amine N-β-D-Glucuronide Sodium Salt; 

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of N-β-D-Glucuronide Sodium Salts

Compound Parent Drug Class Glucuronide Position Purity Source Key Research Applications Reference IDs
Rasagiline N-β-D-Glucuronide MAO-B Inhibitor N-glucuronide N/A* N/A* Parkinson’s disease metabolism -
Trifluoperazine N-β-D-Glucuronide Antipsychotic N-glucuronide >96% TLC Pharmachem UGT enzyme substrate profiling
Propylthiouracil N-β-D-Glucuronide Antithyroid N-glucuronide N/A Shanghai Zhenzhun Biotech Metabolic stability assays
Propranolol β-D-Glucuronide β-blocker N-glucuronide N/A Santa Cruz Biotechnology Metabolite interaction studies
β-Estradiol 17β-D-Glucuronide Steroid 17β-glucuronide >95% Sigma-Aldrich Transporter inhibition assays
Tamoxifen N-β-D-Glucuronide Selective estrogen modulator N-glucuronide N/A Toronto Research Chemicals β-glucuronidase activity assays

Metabolic Stability and Enzyme Specificity

  • UGT Isoform Involvement: N-glucuronides like trifluoperazine and propranolol glucuronides are primarily metabolized by UGT1A4, suggesting Rasagiline’s glucuronide may share this pathway .
  • β-Glucuronidase Sensitivity : Compounds such as tamoxifen and estradiol glucuronides are hydrolyzed by gut microbiota β-glucuronidase, impacting enterohepatic recirculation. This susceptibility is critical for drugs requiring prolonged systemic exposure .

Research Findings and Implications

UGT Enzyme Selectivity : Trifluoperazine glucuronide studies highlight UGT1A4’s role in N-glucuronidation, suggesting Rasagiline’s metabolite may exhibit similar isoform specificity .

Sodium Salt Advantages : Sodium salt formulations (e.g., 3′-azide-3′-deoxythymidine glucuronide) improve solubility by >50% compared to free acids, a critical factor in preclinical assays .

Microbiome Interactions : Tamoxifen glucuronide hydrolysis by Salmonella spp. underscores the need to evaluate Rasagiline’s stability in gut environments for oral dosing regimens .

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